Ethyl Indolizine-2-carboxylate

Vue d'ensemble

Description

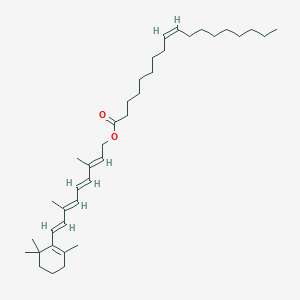

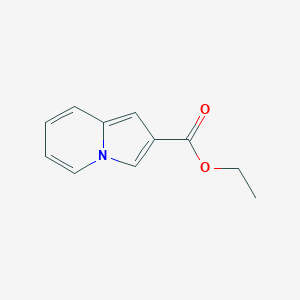

Ethyl indolizine-2-carboxylate is a chemical compound that is part of the indolizine class, which are heterocyclic aromatic organic compounds. Indolizines are of significant interest in organic chemistry due to their presence in natural products and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of polysubstituted indolizines, which likely includes derivatives such as ethyl indolizine-2-carboxylate, can be achieved through a novel strategy. This involves treating 2-pyridinyl-2-(2'-bromoallyl)-1-carboxylates with Cs2CO3, which induces a methylenecyclopropane ring formation/opening cascade. The resulting indolizines are obtained in moderate to good yield as a single regioisomer . Additionally, the synthesis of related compounds, such as methyl 3α-ethyl-1,2,3,4,6,7,12,12bβ-octahydroindolo[2,3-a]quinolizine-1α-carboxylate, has been reported. This compound, a key intermediate for tacamine-type indole alkaloids, is prepared in six steps from methyl 5-(1′-hydroxyethyl)nicotinate, with the final step being the catalytic hydrogenation of ethylidene isomers .

Molecular Structure Analysis

Chemical Reactions Analysis

Ethyl indolizine-2-carboxylate can be used as a starting material for further chemical transformations. For instance, it can be involved in a one-pot synthesis of indolizin-1-yl-pyrimidines, which are tethered to various 2-substituted pyrimidines. This metal-free synthesis utilizes ethyl 3-(3-ethoxy-3-oxopropanoyl) indolizine-1-carboxylate, DMF-DMA, and amidines, indicating that the ethyl indolizine-2-carboxylate scaffold can be functionalized to create new chemotypes for drug discovery and material science .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Novel Synthesis and Larvicidal Activity

Ethyl Indolizine-2-carboxylate derivatives have been synthesized using innovative methods and their potential applications have been explored in various fields. For instance, a series of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates were synthesized through a microwave-assisted one-pot method. The structural elucidation was achieved using various spectroscopic techniques, and their larvicidal properties were evaluated against Anopheles arabiensis, showing significant activity. This highlights the potential use of Ethyl Indolizine-2-carboxylate derivatives in controlling mosquito populations and combating malaria (Chandrashekharappa et al., 2018).

Antimicrobial and Antioxidant Properties

Ethyl Indolizine-2-carboxylate derivatives have also been synthesized for their antimicrobial and antioxidant properties. The novel synthesis of ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives was achieved using a specific synthesis method. The newly synthesized compounds were confirmed by spectroscopic techniques and their in vitro antioxidant properties were studied. Notably, certain derivatives demonstrated good antioxidant potency and substantial anti-bacterial activity, suggesting their potential application in the development of new antimicrobial and antioxidant agents (Uppar et al., 2020).

Synthesis for COX-2 Inhibition

Another area of application is in the design and synthesis of Ethyl Indolizine-2-carboxylate derivatives as COX-2 inhibitors. A new series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates was synthesized and screened for their in vitro inhibitory activity against COX-2 enzyme. The results demonstrated promising activity, with certain compounds showing significant inhibitory action, compared to standard inhibitors. This research opens pathways for the use of Ethyl Indolizine-2-carboxylate derivatives in the treatment of conditions mediated by COX-2 enzyme (Sandeep et al., 2017).

Application in Tropical Disease Treatment

Ethyl Indolizine-2-carboxylate derivatives have been investigated for their potential application in treating tropical diseases. The synthesis of challenging isoxazoline indolizine amide compounds was designed and prepared for this purpose. The strategic synthesis of indolizine core structures as common intermediates allows efficient derivatization, indicating their potential application in the treatment of various tropical diseases (Zhang et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl indolizine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-10-5-3-4-6-12(10)8-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWGRWMQFFGAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460133 | |

| Record name | Ethyl Indolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Indolizine-2-carboxylate | |

CAS RN |

153274-63-6 | |

| Record name | Ethyl Indolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)